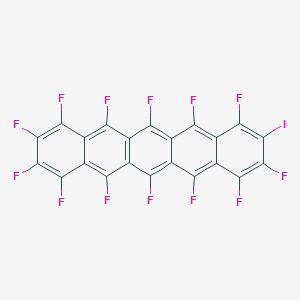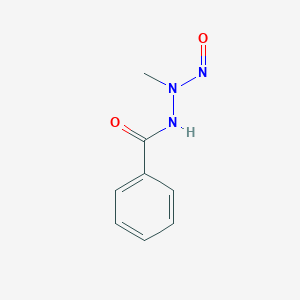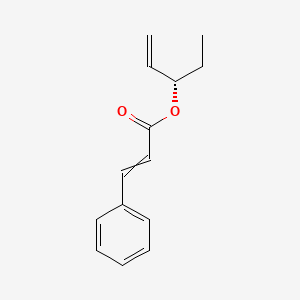![molecular formula C18H23NO3 B14181878 N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline CAS No. 919355-97-8](/img/structure/B14181878.png)
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further substituted with a 3,4,5-trimethoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the alkylation of N,N-dimethylaniline with a suitable 3,4,5-trimethoxybenzyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows:
- Dissolve N,N-dimethylaniline in DMF.
- Add sodium hydride to the solution to generate the anionic form of N,N-dimethylaniline.
- Introduce 3,4,5-trimethoxybenzyl chloride to the reaction mixture.
- Stir the reaction at room temperature or slightly elevated temperatures until completion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacophore properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The compound’s trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. For instance, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer effects. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaniline: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
3,4,5-trimethoxybenzylamine: Contains the trimethoxyphenyl group but lacks the dimethylamino group, leading to variations in reactivity and applications.
Uniqueness
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to the combination of the dimethylamino and trimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
919355-97-8 |
|---|---|
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C18H23NO3/c1-19(2)15-8-6-13(7-9-15)10-14-11-16(20-3)18(22-5)17(12-14)21-4/h6-9,11-12H,10H2,1-5H3 |
InChI-Schlüssel |
LZYPNFATHPPAOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)

![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
![3-Isothiazolecarboxylic acid, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-, methyl ester](/img/structure/B14181851.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)

